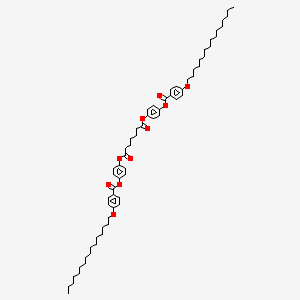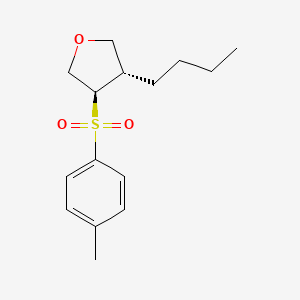
Trans-3-butyl-4-tosyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3-butyl-4-tosyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of a butyl group at the 3-position and a tosyl group at the 4-position of the tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-butyl-4-tosyltetrahydrofuran typically involves the tosylation of a suitable tetrahydrofuran derivative. One common method is the reaction of 3-butyl-4-hydroxytetrahydrofuran with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-3-butyl-4-tosyltetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: Oxidation of the tetrahydrofuran ring can lead to the formation of lactones or other oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiolates can be used under mild conditions to replace the tosyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Reduction: Alcohols and alkanes.
Oxidation: Lactones and other oxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
Trans-3-butyl-4-tosyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of trans-3-butyl-4-tosyltetrahydrofuran involves its ability to participate in various chemical reactions due to the presence of the tosyl group. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the compound’s structure allows it to interact with specific molecular targets, influencing biological pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-butyl-4-mesyltetrahydrofuran: Similar structure but with a mesyl group instead of a tosyl group.
3-butyl-4-bromotetrahydrofuran: Contains a bromine atom at the 4-position.
3-butyl-4-chlorotetrahydrofuran: Contains a chlorine atom at the 4-position.
Uniqueness
Trans-3-butyl-4-tosyltetrahydrofuran is unique due to the presence of the tosyl group, which imparts specific reactivity and properties. The tosyl group is a better leaving group compared to halogens, making the compound more reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C15H22O3S |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(3S,4R)-3-butyl-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C15H22O3S/c1-3-4-5-13-10-18-11-15(13)19(16,17)14-8-6-12(2)7-9-14/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15-/m0/s1 |
InChI-Schlüssel |
BYJQGGLQXSCOMF-ZFWWWQNUSA-N |
Isomerische SMILES |
CCCC[C@H]1COC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCCCC1COCC1S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)
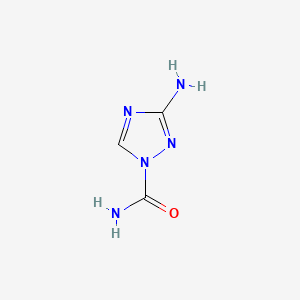


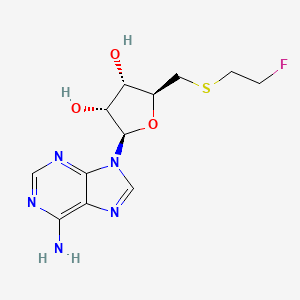
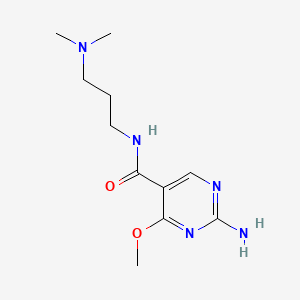
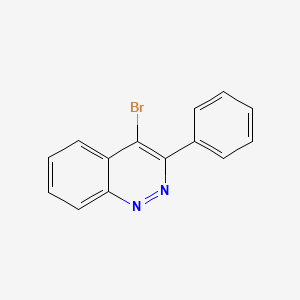
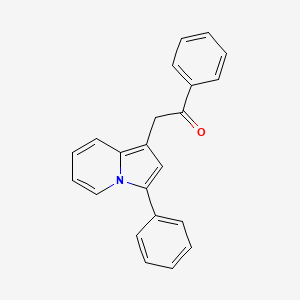
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
